5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
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Overview
Description
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with formic acid to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential as an antitubercular agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its antitubercular activity is thought to involve the inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-carbaldehyde: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of an aldehyde group.
Uniqueness
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of both an aldehyde group and a 4-chlorophenyl group, which confer distinct reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEXDFKGMHLOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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